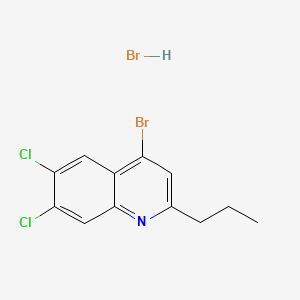

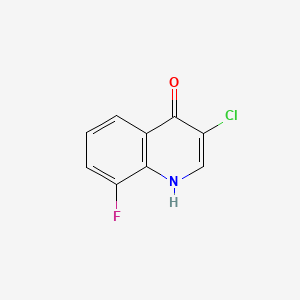

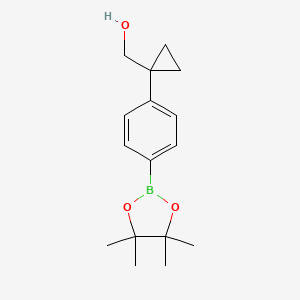

![molecular formula C18H21BO3 B599214 4'-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-[1,1'-联苯]-2-醇 CAS No. 1219741-54-4](/img/structure/B599214.png)

4'-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-[1,1'-联苯]-2-醇

货号 B599214

CAS 编号:

1219741-54-4

分子量: 296.173

InChI 键: KHMILAPQGZSSST-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-ol” is a chemical compound. It is a derivative of boronic acid and is commonly used in organic synthesis .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with aminophenylboronic acid pinacol ester . The reaction is typically carried out in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular structure of this compound includes a biphenyl group attached to a boronic ester group. The boronic ester group contains a boron atom bonded to two oxygen atoms and two methyl groups .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .科学研究应用

1. Organic Synthesis Reactions

- Application : This compound is a significant reaction intermediate in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions .

- Methods : The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .

- Results : The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .

2. Crystal Structure Analysis

- Application : The crystal structure of this compound has been analyzed .

- Methods : The crystal structure of the compound is determined by X-ray diffraction .

- Results : The molecular structure is shown in the figure. The crystal data and the list of the atoms including atomic coordinates and displacement parameters are provided .

3. Covalent Organic Frameworks (COFs) and Supercapacitors

- Application : This compound is used as a ligand in the construction of Covalent Organic Frameworks (COFs) for effective iodine uptake and supercapacitors .

- Methods : The compound is used in Suzuki cross-coupling reactions to extend the size of the structure . It is used in the synthesis of Porous Aromatic Frameworks (PAFs) and Conjugated Microporous Polymers (CMPs) .

- Results : The PAFs can adsorb iodine effectively with an adsorption capacity of 3533.11 mg g -1 (353 wt%) for gaseous iodine, and 903.6 mg g -1 (90 wt%) for dissolved iodine . The CMP showed an outstanding specific capacitance (684 F g -1 at 0.5 A g -1) and long-term stability with a capacitance retention of 99.5% after 5000 cycles (at 10 A g -1) in a three-electrode supercapacitor system .

4. Synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

- Application : This compound is used in the synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide .

- Methods : The compound is synthesized through a two-step substitution reaction . Its structure is confirmed by NMR spectroscopy, MS, and single crystal X-ray diffraction .

- Results : The results of the synthesis are confirmed by FT-IR, 1H, and 13C NMR, and mass spectra . The crystal structure of the compound is determined by X-ray diffraction .

5. Triarylamine Ligand for COFs

- Application : This compound is used as a triarylamine ligand for Covalent Organic Frameworks (COFs) in applications of effective iodine uptake and supercapacitors .

- Methods : The compound is used in Suzuki cross-coupling reactions to extend the size of the structure . It is used in the synthesis of Porous Aromatic Frameworks (PAFs) and Conjugated Microporous Polymers (CMPs) .

- Results : The PAFs can adsorb iodine effectively with an adsorption capacity of 3533.11 mg g -1 (353 wt%) for gaseous iodine, and 903.6 mg g -1 (90 wt%) for dissolved iodine . The CMP showed an outstanding specific capacitance (684 F g -1 at 0.5 A g -1) and long-term stability with a capacitance retention of 99.5% after 5000 cycles (at 10 A g -1) in a three-electrode supercapacitor system .

6. Synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

- Application : This compound is used in the synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide .

- Methods : The compound is synthesized through a two-step substitution reaction . Its structure is confirmed by NMR spectroscopy, MS, and single crystal X-ray diffraction .

- Results : The results of the synthesis are confirmed by FT-IR, 1H, and 13C NMR, and mass spectra . The crystal structure of the compound is determined by X-ray diffraction .

安全和危害

未来方向

属性

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BO3/c1-17(2)18(3,4)22-19(21-17)14-11-9-13(10-12-14)15-7-5-6-8-16(15)20/h5-12,20H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMILAPQGZSSST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol | |

Citations

For This Compound

3

Citations

P Lan, FA Romero, D Wodka, AJ Kassick… - Journal of Medicinal …, 2017 - ACS Publications

AMP-activated protein kinase (AMPK) plays an essential role as a cellular energy sensor and master regulator of metabolism in eukaryotes. Dysregulated lipid and carbohydrate …

Number of citations: 20

pubs.acs.org

Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents

LL Wang, Y Du, SM Li, F Cheng, NN Zhang, R Chen… - Bioorganic …, 2021 - Elsevier

Two series of tetrahydrocarbazole derivatives have been designed and synthesized based on ZG02, a promising candidate developed in our previous studies. The newly prepared …

Number of citations: 10

www.sciencedirect.com

KO Cameron, DW Kung, AS Kalgutkar… - Journal of medicinal …, 2016 - ACS Publications

Adenosine monophosphate-activated protein kinase (AMPK) is a protein kinase involved in maintaining energy homeostasis within cells. On the basis of human genetic association data…

Number of citations: 113

pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

4-Bromo-6,7-dichloro-2-propylquinoline hydrobromide

1204811-98-2

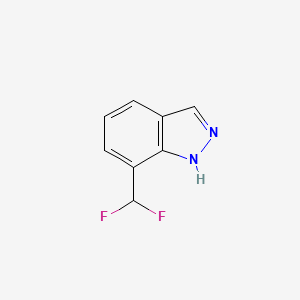

7-(Difluoromethyl)-1H-indazole

1204298-72-5

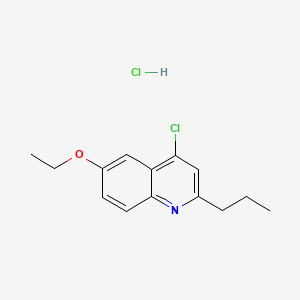

4-Chloro-6-ethoxy-2-propylquinoline hydrochloride

1204811-07-3

![6-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B599144.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B599145.png)

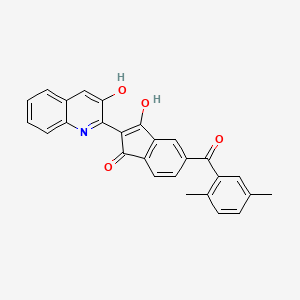

![3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;trihydrochloride](/img/structure/B599153.png)

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)